molecular formula C14H26O B14503482 2,4-Dimethyldodec-1-EN-5-one CAS No. 62834-87-1

2,4-Dimethyldodec-1-EN-5-one

Cat. No.: B14503482
CAS No.: 62834-87-1
M. Wt: 210.36 g/mol
InChI Key: RIWLUTYQQZLCRE-UHFFFAOYSA-N
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Description

2,4-Dimethyldodec-1-EN-5-one is an organic compound characterized by a long carbon chain with a double bond and a ketone functional group. This compound is part of the class of organic molecules known as alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the double bond and the ketone group gives this compound unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2,4-Dimethyldodec-1-EN-5-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired α,β-unsaturated ketone. Industrial production methods may involve the use of catalysts to increase the efficiency and yield of the reaction.

Chemical Reactions Analysis

2,4-Dimethyldodec-1-EN-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The double bond in the compound can undergo electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.

    Hydrogenation: The double bond can be hydrogenated to form a saturated ketone.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dimethyldodec-1-EN-5-one has various applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyldodec-1-EN-5-one involves its interaction with various molecular targets and pathways. The double bond and ketone group allow the compound to participate in nucleophilic addition and other reactions, which can affect biological systems. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

2,4-Dimethyldodec-1-EN-5-one can be compared to other similar compounds, such as:

    2,4-Dimethylpent-1-EN-3-one: A shorter chain analog with similar reactivity.

    2,4-Dimethylhex-1-EN-3-one: Another analog with a slightly longer chain.

    2,4-Dimethylhept-1-EN-3-one: A compound with a longer chain and similar functional groups.

The uniqueness of this compound lies in its specific chain length and the position of the double bond and ketone group, which influence its chemical properties and reactivity.

Properties

CAS No.

62834-87-1

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

2,4-dimethyldodec-1-en-5-one

InChI

InChI=1S/C14H26O/c1-5-6-7-8-9-10-14(15)13(4)11-12(2)3/h13H,2,5-11H2,1,3-4H3

InChI Key

RIWLUTYQQZLCRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(C)CC(=C)C

Origin of Product

United States

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